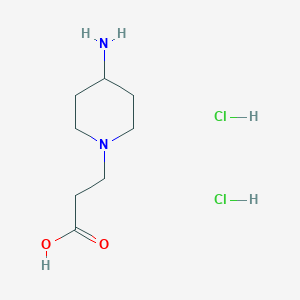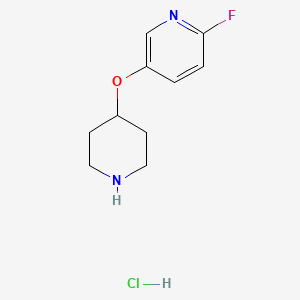
2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride
Descripción general
Descripción
“2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride” is a chemical compound with the molecular formula C10H14ClFN2O and a molecular weight of 232.68 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride” is 1S/C10H13FN2.ClH/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2;1H . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder in physical form . Its storage temperature is 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources.Aplicaciones Científicas De Investigación
- Scientific Field : Organic Chemistry and Drug Development
- Summary of the Application : “2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride” is a chemical compound that has potential applications in medical research, environmental research, and industrial research. It may play a role in drug development, as it has shown promising results in preclinical studies.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this compound are not detailed in the available resources. However, the synthesis of similar fluorinated pyridines has been discussed in the literature . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the available resources. However, it’s mentioned that the compound has shown promising results in preclinical studies.
- Scientific Field : Fluorinated Pyridines Synthesis
- Summary of the Application : The compound is part of the fluoropyridines family, which have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Methods of Application or Experimental Procedures : The synthesis of fluoropyridines, including “2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride”, involves complex reactions such as the Umemoto reaction and Balts-Schiemann reaction . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the available resources. However, it’s mentioned that fluoropyridines, including “2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride”, present a special interest as potential imaging agents for various biological applications .
- Scientific Field : Fluorinated Pyridines Synthesis
- Summary of the Application : The compound is part of the fluoropyridines family, which have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
- Methods of Application or Experimental Procedures : The synthesis of fluoropyridines, including “2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride”, involves complex reactions such as the Umemoto reaction and Balts-Schiemann reaction . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the available resources. However, it’s mentioned that fluoropyridines, including “2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride”, present a special interest as potential imaging agents for various biological applications .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-fluoro-5-piperidin-4-yloxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEKUNNRIOTVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CN=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride](/img/structure/B1448376.png)
![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)

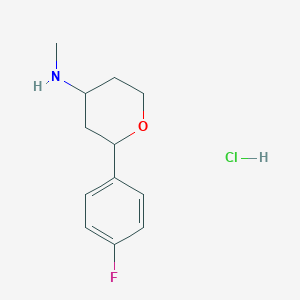
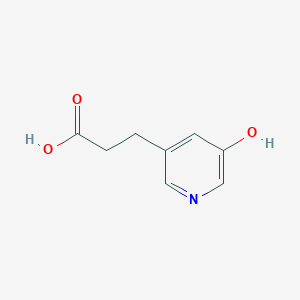
![1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine](/img/structure/B1448387.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B1448389.png)
![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)
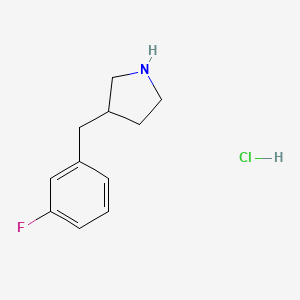
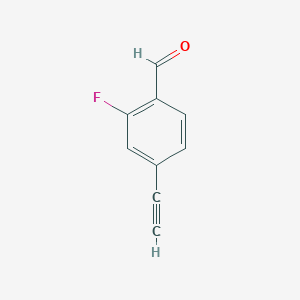
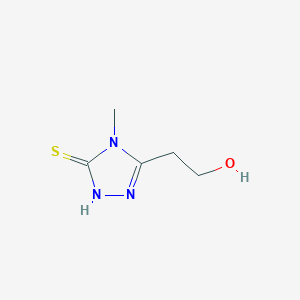
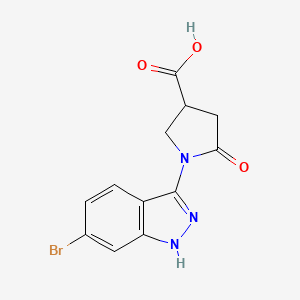
![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)
